molecular formula C20H18N6O2S B13867862 Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate

Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate

Cat. No.: B13867862
M. Wt: 406.5 g/mol
InChI Key: ILCHCFQYLPPBPK-UHFFFAOYSA-N
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Description

Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate is a complex organic compound that features a unique combination of pyrazole, pyridine, and pyridazine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate is unique due to its combination of pyrazole, pyridine, and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds .

Properties

Molecular Formula

C20H18N6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate

InChI

InChI=1S/C20H18N6O2S/c1-3-28-20(27)17-18(29)15-5-4-8-21-19(15)26(24-17)11-13-6-7-16(22-9-13)14-10-23-25(2)12-14/h4-10,12H,3,11H2,1-2H3

InChI Key

ILCHCFQYLPPBPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C(C1=S)C=CC=N2)CC3=CN=C(C=C3)C4=CN(N=C4)C

Origin of Product

United States

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